

(1-Isothiocyanatoethyl)benzene chemical properties

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Compound of Interest

Compound Name: (1-Isothiocyanatoethyl)benzene

Cat. No.: B1265472

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An In-depth Technical Guide on the Core Chemical Properties of (1-Isothiocyanatoethyl)benzene

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of **(1-Isothiocyanatoethyl)benzene**, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

(1-Isothiocyanatoethyl)benzene, also known as (±)-1-phenylethyl isothiocyanate, is an organic compound containing a benzene ring and an isothiocyanate functional group.

Table 1: Chemical Identifiers for **(1-Isothiocyanatoethyl)benzene**

Identifier	Value
CAS Number	4478-92-6
Molecular Formula	C ₉ H ₉ NS
Molecular Weight	163.24 g/mol
IUPAC Name	1-isothiocyanatoethylbenzene
Synonyms	(±)-1-Phenylethyl isothiocyanate, DL-α-Methylbenzyl isothiocyanate

Table 2: Physical Properties of **(1-Isothiocyanatoethyl)benzene**

Property	Value
Appearance	Colorless to pale yellow liquid
Odor	Pungent
Boiling Point	132-133 °C at 20 mmHg
Density	1.06 g/cm ³
Refractive Index	1.581
Solubility	Soluble in organic solvents, limited solubility in water

Spectroscopic Data

While specific spectroscopic data for **(1-Isothiocyanatoethyl)benzene** is not readily available in the searched literature, data for its isomer, phenethyl isothiocyanate (2-isothiocyanatoethyl)benzene, can provide some insight into the expected spectral features.

Expected Spectroscopic Features:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton adjacent to the isothiocyanate group, and the methyl protons.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzene ring, the methine carbon, the methyl carbon, and the characteristic signal for the isothiocyanate carbon (N=C=S), which is often broad.^[1]
- IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption band around 2000-2200 cm⁻¹ characteristic of the N=C=S stretching vibration.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isothiocyanate group and cleavage of the ethylbenzene side chain.

Experimental Protocols

Synthesis of (±)-1-Phenylethyl isothiocyanate

A general and convenient method for the synthesis of isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base, followed by treatment with an electrophile to induce the elimination of H₂S. A specific protocol adapted for phenethyl isothiocyanate is as follows and can be modified for **(1-**

Isothiocyanatoethyl)benzene by starting with 1-phenylethylamine.[\[2\]](#)[\[3\]](#)

Materials:

- 1-Phenylethylamine
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N)
- Acetyl chloride (AcCl)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Petroleum ether
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

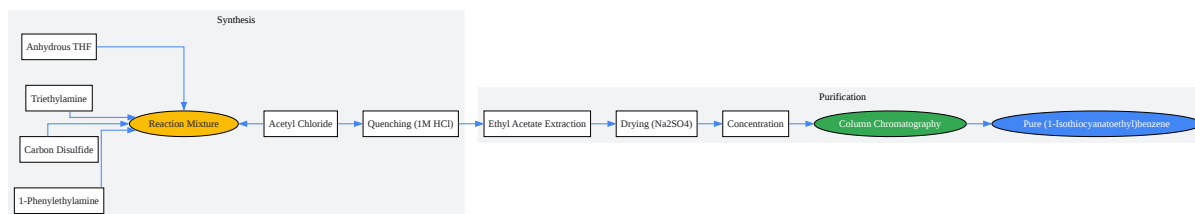
- To a solution of 1-phenylethylamine and triethylamine (3 equivalents) in anhydrous THF, cooled in an ice bath, slowly add carbon disulfide (1.2 equivalents).
- Stir the reaction mixture at room temperature for 30 minutes.

- Cool the mixture again in an ice bath and add acetyl chloride (1.2 equivalents) dropwise.
- After 5 minutes, warm the reaction to room temperature and stir for an additional 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the starting amine is consumed, quench the reaction by adding 1M HCl.
- Extract the mixture with ethyl acetate three times.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude product.

Purification

The crude **(1-Isothiocyanatoethyl)benzene** can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.^[2]

Experimental Workflow for Synthesis and Purification:



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Caption: Workflow for the synthesis and purification of **(1-Isothiocyanatoethyl)benzene**.

Biological Activities and Signaling Pathways

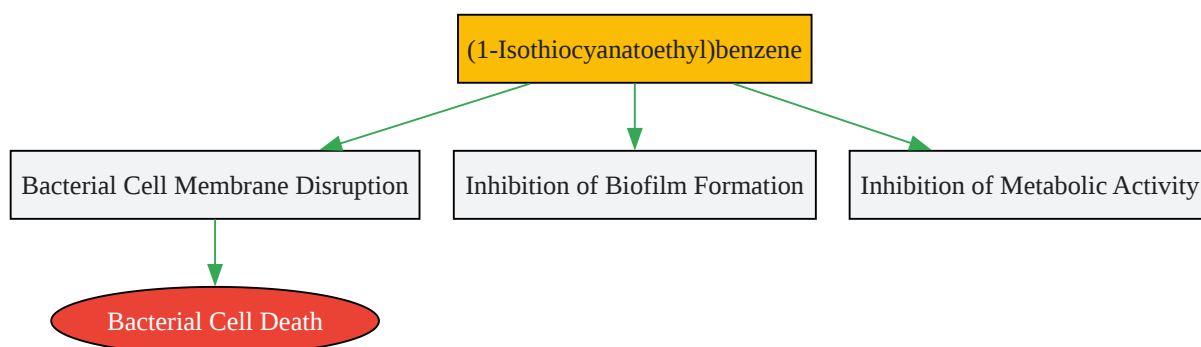
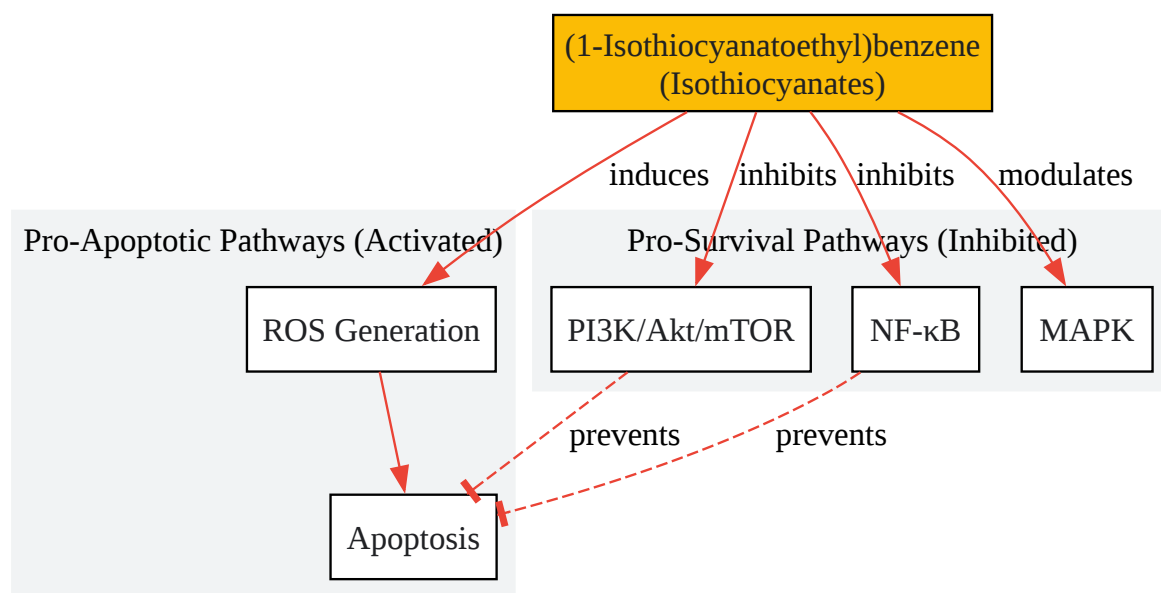
Isothiocyanates, as a class of compounds, are known for their significant biological activities, including anticancer and antimicrobial properties. While specific studies on **(1-Isothiocyanatoethyl)benzene** are limited, the activities of its isomer, phenethyl isothiocyanate (PEITC), and other related isothiocyanates provide strong indications of its potential mechanisms of action.^{[4][5][6][7]}

Anticancer Activity

Isothiocyanates have been shown to prevent the initiation and inhibit the progression of cancer.^{[4][5]} The anticancer effects are mediated through multiple mechanisms.^{[6][7]}

- **Induction of Apoptosis:** Isothiocyanates can induce programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways.^{[3][8]}
- **Cell Cycle Arrest:** These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
- **Modulation of Signaling Pathways:** Isothiocyanates are known to interact with and modulate several key signaling pathways involved in cancer development and progression.

Signaling Pathways Implicated in the Anticancer Activity of Isothiocyanates:



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